molecular formula C15H15N B2536588 1,2,3-Trimethyl-3H-benzo[e]indole CAS No. 881219-73-4

1,2,3-Trimethyl-3H-benzo[e]indole

Cat. No.: B2536588
CAS No.: 881219-73-4
M. Wt: 209.292
InChI Key: KQMROBBTYFXFOV-UHFFFAOYSA-N
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Description

1,2,3-Trimethyl-3H-benzo[e]indole is an organic compound with the molecular formula C15H15N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure and properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-3H-benzo[e]indole can be synthesized through several methods. One common approach involves the catalytic hydrogenation of indole and methyl acetate in a hydrogen atmosphere . Another method includes the reaction of indole derivatives with specific reagents under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethyl-3H-benzo[e]indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while reduction can produce fully or partially reduced forms of the compound .

Scientific Research Applications

1,2,3-Trimethyl-3H-benzo[e]indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3-Trimethylnaphtho[1,2-d]pyrrole
  • 2,3,3-Trimethyl-4,5-benzo-3H-Indole
  • 1,1,2-Trimethyl-1H-benzo[e]indole

Comparison: 1,2,3-Trimethyl-3H-benzo[e]indole is unique due to its specific substitution pattern on the indole ring. This structural feature imparts distinct chemical and physical properties, making it suitable for particular applications that similar compounds may not fulfill .

Properties

IUPAC Name

1,2,3-trimethylbenzo[e]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMROBBTYFXFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=CC=CC=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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